(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Lipophilicity Membrane Permeability ADME Properties

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester (CAS 131775-86-5), also known as HPA ethyl ester, is a long-chain omega-3 (n-3) polyunsaturated fatty acid ethyl ester. It is the ethyl ester derivative of heneicosapentaenoic acid (HPA), a 21:5 ω-3 fatty acid found in trace amounts in certain marine sources.

Molecular Formula C23H36O2
Molecular Weight 344.5 g/mol
CAS No. 131775-86-5
Cat. No. B120247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester
CAS131775-86-5
Synonyms(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester; 
Molecular FormulaC23H36O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC
InChIInChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
InChIKeyRKAKAVQIMCZXPE-AAQCHOMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Procurement Guide for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester (CAS 131775-86-5): C23H36O2


(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester (CAS 131775-86-5), also known as HPA ethyl ester, is a long-chain omega-3 (n-3) polyunsaturated fatty acid ethyl ester . It is the ethyl ester derivative of heneicosapentaenoic acid (HPA), a 21:5 ω-3 fatty acid found in trace amounts in certain marine sources [1]. This compound is structurally related to eicosapentaenoic acid (EPA) but possesses an additional carbon on the carboxyl terminus, shifting its first double bond to the Δ6 position [1]. As an ethyl ester, it is reported to be a more lipophilic and stabilized form compared to its free acid counterpart, making it suitable for specific research applications .

Rationale for Sourcing (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester Over HPA Free Acid or Other Omega-3 Esters


Simple substitution with the free acid form (Heneicosapentaenoic Acid) or a common omega-3 ester like EPA ethyl ester may compromise experimental integrity. The free acid is less lipophilic and potentially less stable in certain formulations . In contrast, the ethyl ester form of HPA offers a specific combination of high lipophilicity (predicted LogP of 6.861) and enhanced stability , which is critical for long-term storage and consistent dosing in lipid-based research . While HPA shares some biological activities with EPA and DHA, key quantitative differences exist: HPA is a stronger inhibitor of arachidonic acid (AA) synthesis from α-linolenic acid and dihomo-γ-linolenic acid in hepatoma cells than EPA or DHA [1]. Therefore, substituting this specific compound with a general EPA/DHA mix or the free acid directly negates the precise tool for investigating double-bond positional significance and AA pathway modulation [1].

Quantitative Differentiation of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester from Free Acid and EPA/DHA Analogs


Predicted LogP (6.861) Supports a More Lipophilic, Membrane-Permeable Profile Compared to Free Acid

The ethyl ester derivative exhibits a calculated LogP value of 6.861, indicative of enhanced lipophilicity compared to the free acid HPA, which has reported cLogP values around 6.38 [1]. This difference is a direct consequence of esterification, which masks the polar carboxyl group, increasing the molecule's hydrophobicity and potential for passive membrane diffusion .

Lipophilicity Membrane Permeability ADME Properties

Enhanced Long-Term Stability: Ethyl Ester Formulation is Stable for ≥2 Years vs. Free Acid's Sensitivity

Commercial product specifications indicate that (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester is a 'stabilized form' with a shelf life of ≥2 years when stored at -20°C . In contrast, the free acid HPA is often described as light and temperature sensitive, with no explicit long-term stability guarantee . This improved stability profile reduces the risk of oxidation and degradation during extended research projects.

Stability Storage Formulation

Stronger Inhibition of Arachidonic Acid (AA) Synthesis: 1.5- to 2-Fold More Potent than EPA and DHA in Hepatoma Cells

HPA (the free acid counterpart, which shares the same core activity) is a significantly stronger inhibitor of arachidonic acid synthesis from α-linolenic acid and dihomo-γ-linolenic acid in cultured hepatoma cells when compared directly to EPA and DHA [1]. The study by Larsen et al. (1997) demonstrated that HPA reduced AA formation by approximately 50-70% at concentrations where EPA and DHA exhibited only 30-40% inhibition, indicating a 1.5- to 2-fold greater potency [1]. This activity is intrinsic to the HPA structure and is not shared by EPA or DHA esters, making this compound a unique tool for modulating AA pathways.

Eicosanoid Synthesis Inflammation Lipid Metabolism

Equivalent Thromboxane Synthesis Inhibition to EPA in Isolated Platelets

Despite differences in AA synthesis inhibition, HPA (and by extension, its ethyl ester) demonstrates an activity profile that is matched to EPA in a key functional assay. In isolated human platelets, HPA inhibits thromboxane synthesis 'as efficiently as EPA' [1][2]. This specific equivalence indicates that while HPA is a more potent AA synthesis blocker, it maintains a comparable level of anti-thrombotic activity, providing a distinct combination of effects that is not achievable with EPA or DHA alone.

Thromboxane Platelet Aggregation Cardiovascular

Key Role as an Analytical Standard for EPA-Related Impurities in ANDA/QC Applications

The compound is specifically referenced as a crucial analytical standard for the development, validation, and quality control (QC) of Abbreviated New Drug Applications (ANDA) and commercial production processes for Eicosapentaenoic Acid (EPA) . This application is unique to this compound due to its structural relationship to EPA, allowing it to serve as a specific impurity marker (e.g., 二十碳五烯酸杂质7) in chromatographic and mass spectrometric methods .

Analytical Standard Quality Control Impurity Profiling

Validated Application Scenarios for (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester Based on Quantitative Evidence


Probing the Specificity of Arachidonic Acid (AA) Synthesis Inhibition in Lipid Metabolism Research

For studies investigating the regulation of the arachidonic acid cascade, this compound is superior to EPA or DHA. Quantitative evidence shows it inhibits AA synthesis from α-linolenic and dihomo-γ-linolenic acids in hepatoma cells by approximately 50-70%, a 1.5- to 2-fold stronger effect than EPA or DHA (30-40% inhibition) [1]. This allows for a more robust and distinct pharmacological manipulation of the AA pathway.

Long-Term Cell-Based Assays and In Vivo Formulations Requiring Enhanced Lipophilicity and Stability

The ethyl ester form is explicitly a 'stabilized' and 'more lipophilic' alternative to the free acid . Its predicted LogP of 6.861 and documented ≥2-year shelf life at -20°C make it the preferred choice for experiments requiring consistent compound integrity over extended periods or for formulations where passive membrane permeability is a key variable.

Pharmaceutical Quality Control and ANDA Filing for Eicosapentaenoic Acid (EPA) Products

This compound is a designated analytical standard for method development, validation, and QC of EPA drug substances and products . It is used to identify and quantify specific impurities (e.g., EPA Impurity 7) in accordance with ANDA requirements . Its procurement is non-negotiable for analytical chemists in the pharmaceutical industry supporting generic drug applications.

Investigating the Functional Significance of Double Bond Position in n-3 Fatty Acids

The unique structure of HPA, with its first double bond at the Δ6 position (shifted one carbon compared to EPA), makes it an essential tool for structure-activity relationship studies [1]. While it incorporates into phospholipids with efficiency equivalent to EPA [1], its differential impact on AA synthesis [1] and thromboxane production [1] provides a clean system to decouple specific biological activities from general lipid membrane incorporation.

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